![molecular formula C20H16N2O2 B2983392 1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 929974-84-5](/img/structure/B2983392.png)
1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid” belongs to the class of pyrazoles . Pyrazoles are a type of organic compound characterized by a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazoles, including “this compound”, is characterized by a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .科学的研究の応用
Organic Synthesis and Characterization
Research in the area of organic synthesis has led to the development of various derivatives of pyrazole-3-carboxylic acid, showcasing its versatility as a precursor in organic chemistry. For example, Kasımoğulları and Arslan (2010) synthesized a series of pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, highlighting the compound's utility in generating new chemical entities with potential biological activities (Kasımoğulları & Arslan, 2010). Similarly, Yıldırım et al. (2005) reported on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, demonstrating the chemical reactivity and functional group transformations possible with pyrazole-3-carboxylic acid derivatives (Yıldırım, Kandemirli, & Akçamur, 2005).
Fluorescence Studies
The fluorescence properties of pyrazole derivatives make them of interest in sensing and material science applications. Wrona-Piotrowicz et al. (2022) investigated the synthesis of highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene chromophore derived from 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde. These compounds exhibited bright fluorescence in solution and were proposed as potential sensors for acidic environments due to their response to protonation (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Structural Chemistry
Structural and spectral investigations of pyrazole derivatives reveal detailed insights into their molecular configurations and potential interactions. Viveka et al. (2016) combined experimental and theoretical studies to characterize 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing valuable information on its molecular structure, electronic transitions, and stability (Viveka et al., 2016).
Pharmacological Research
The antimicrobial and antioxidant properties of pyrazole derivatives make them significant in pharmacological research. Maqbool et al. (2014) synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which were evaluated for their antibacterial activities, indicating the potential of these compounds in developing new antimicrobial agents (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014). Lavanya, Padmavathi, and Padmaja (2014) explored the synthesis and antioxidant activity of pyrazole derivatives, identifying compounds with significant radical scavenging activity, which underscores their potential in oxidative stress-related disease therapies (Lavanya, Padmavathi, & Padmaja, 2014).
将来の方向性
The future directions for “1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid” and other pyrazoles include further developments in synthetic techniques and biological activity related to pyrazole derivatives . There is also potential for exploring novel strategies and wide applications of the pyrazole scaffold .
作用機序
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . Some derivatives of pyrazole have shown anticancer activities against various cancer cell lines .
Mode of Action
Pyrazole derivatives are known for their diverse functionality and stereochemical complexity . They often interact with their targets in a way that leads to changes in cellular processes, which could potentially explain their observed physiological and pharmacological activities .
Biochemical Pathways
Pyrazole derivatives have been reported to impact a variety of biochemical pathways due to their diverse physiological and pharmacological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and its targets.
Result of Action
Some pyrazole derivatives have been reported to exhibit antibacterial activity against both gram-negative and gram-positive bacteria .
特性
IUPAC Name |
(6E)-6-benzylidene-1-phenyl-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(24)18-17-12-11-15(13-14-7-3-1-4-8-14)19(17)22(21-18)16-9-5-2-6-10-16/h1-10,13H,11-12H2,(H,23,24)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFIKCIOJNWNE-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1=CC3=CC=CC=C3)N(N=C2C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(/C1=C/C3=CC=CC=C3)N(N=C2C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
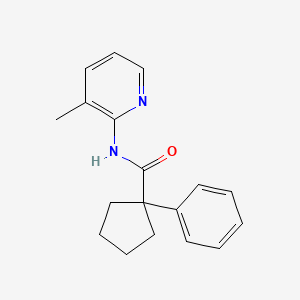
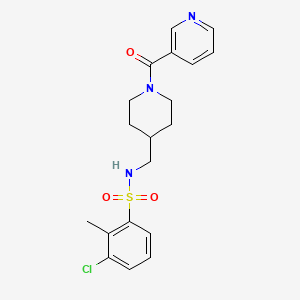
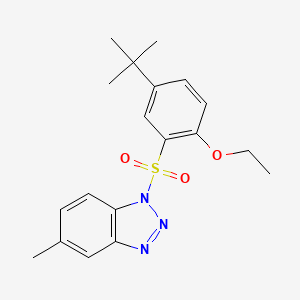

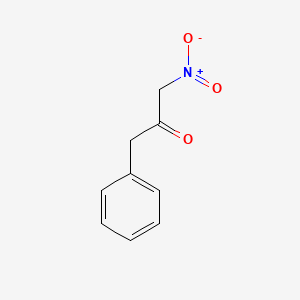
![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2983314.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2983315.png)
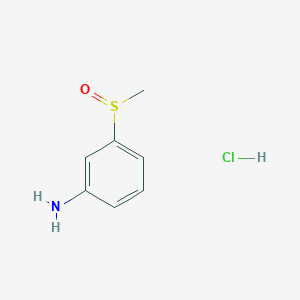

![6-Phenyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2983319.png)
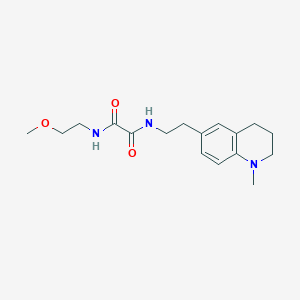

![methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2983325.png)
![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-sulfonamide](/img/structure/B2983328.png)
